REACTION_CXSMILES
|
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3C(=CC=CC=3)C2=O)=[C:4]([CH2:20][CH3:21])[CH:3]=1.NN>C(Cl)(Cl)Cl.C(O)C>[Br:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][NH2:7])=[C:4]([CH2:20][CH3:21])[CH:3]=1 |f:2.3|
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Name
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2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione
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Quantity
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4 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1)CC
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
|
Smiles
|
NN
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Name
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chloroform ethanol
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through a pad of celite
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Type
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ADDITION
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Details
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The solution was diluted in water
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Type
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CUSTOM
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Details
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partitioned
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Type
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WASH
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Details
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The organic layer was washed with water, saturated sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
saturated sodium chloride, dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil (2.2 g, 88%)
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(CN)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |